![molecular formula C18H20N4O3S2 B2900178 N~1~-(3-fluorophenyl)-N~3~-(3-methoxybenzyl)-3-methylpiperidine-1,3-dicarboxamide CAS No. 1189698-99-4](/img/structure/B2900178.png)
N~1~-(3-fluorophenyl)-N~3~-(3-methoxybenzyl)-3-methylpiperidine-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(3-fluorophenyl)-N~3~-(3-methoxybenzyl)-3-methylpiperidine-1,3-dicarboxamide is a useful research compound. Its molecular formula is C18H20N4O3S2 and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality N~1~-(3-fluorophenyl)-N~3~-(3-methoxybenzyl)-3-methylpiperidine-1,3-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N~1~-(3-fluorophenyl)-N~3~-(3-methoxybenzyl)-3-methylpiperidine-1,3-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
HMS3554I17 is primarily a Dipeptidyl peptidase 4 (DPP-4) inhibitor . DPP-4 is an enzyme responsible for the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
As a DPP-4 inhibitor, HMS3554I17 works by blocking the action of DPP-4 . This leads to an increase in incretin levels (GLP-1 and GIP), which inhibit glucagon release, which in turn increases insulin secretion, decreases gastric emptying, and decreases blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by HMS3554I17 is the incretin pathway . By inhibiting DPP-4, HMS3554I17 increases the levels of incretin hormones, leading to a series of downstream effects that ultimately result in the reduction of blood glucose levels .
Pharmacokinetics
Pharmacokinetics refers to how the body affects a specific drug after administration, considering the phases of absorption, distribution, metabolism, and excretion
Result of Action
The primary result of HMS3554I17’s action is the reduction of blood glucose levels . By increasing the levels of incretin hormones, HMS3554I17 promotes insulin secretion, inhibits glucagon release, slows gastric emptying, and ultimately reduces blood glucose levels .
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c23-16(21-13-1-2-14-15(11-13)25-8-7-24-14)12-27-18-17(19-3-4-20-18)22-5-9-26-10-6-22/h1-4,11H,5-10,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHGIORLZUNEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。